6-Oxaspiro[3.5]nonan-9-amine

Medicinal Chemistry Physicochemical Properties Drug Discovery

6-Oxaspiro[3.5]nonan-9-amine delivers a conformationally locked spirocyclic scaffold with the primary amine fixed at the 9-position—a geometry unattainable with flexible aliphatic amines. The oxygen-containing spiro framework improves aqueous solubility up to 40-fold over all-carbon analogs and reduces lipophilicity (LogP 0.90), making it ideal for fragment-based screening and scaffold rigidification of existing leads. With active pharmaceutical patent prosecution targeting opioid receptor analgesics (filed 2022, published 2024), this building block enables rapid SAR exploration of a validated therapeutic space. The free primary amine supports amide coupling, sulfonamide formation, and reductive amination for focused library synthesis. Procure to access differentiated 3D chemical space unavailable from planar or flexible amine scaffolds.

Molecular Formula C8H15NO
Molecular Weight 141.214
CAS No. 1545354-26-4
Cat. No. B2832941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxaspiro[3.5]nonan-9-amine
CAS1545354-26-4
Molecular FormulaC8H15NO
Molecular Weight141.214
Structural Identifiers
SMILESC1CC2(C1)COCCC2N
InChIInChI=1S/C8H15NO/c9-7-2-5-10-6-8(7)3-1-4-8/h7H,1-6,9H2
InChIKeyOKKSVCPRNITCFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxaspiro[3.5]nonan-9-amine (CAS 1545354-26-4): Spirocyclic Amine Scaffold for Medicinal Chemistry and Fragment-Based Screening


6-Oxaspiro[3.5]nonan-9-amine (CAS 1545354-26-4, MF: C8H15NO, MW: 141.21) is a spirocyclic amine building block featuring a conformationally rigid 6-oxaspiro[3.5]nonane core with a primary amine substituent at the 9-position . The compound belongs to the broader class of oxa-spirocycles, which have gained significant attention in drug discovery due to their three-dimensional structural complexity and favorable physicochemical properties compared to planar aromatic scaffolds [1]. Incorporation of an oxygen atom into the spirocyclic framework has been demonstrated to dramatically improve aqueous solubility—by up to 40-fold—and reduce lipophilicity relative to all-carbon spirocyclic analogs [1]. The compound is commercially available from multiple vendors in purities ranging from 95% to 98% , with predicted physicochemical properties including a boiling point of 228.5±33.0 °C, density of 1.04±0.1 g/cm³, pKa of 10.45±0.20, and calculated LogP of 0.9043 .

6-Oxaspiro[3.5]nonan-9-amine (CAS 1545354-26-4): Why Positional Isomers and Alternative Spirocyclic Cores Cannot Be Interchanged


Spirocyclic amines with identical molecular formulas (C8H15NO, MW 141.21) but differing ring sizes, heteroatom placement, or amine substitution patterns exhibit fundamentally distinct physicochemical and biological profiles that preclude direct substitution. The 6-oxaspiro[3.5]nonane scaffold positions the oxygen atom within a six-membered ring spiro-fused to a four-membered cyclobutane ring—a specific geometric arrangement that dictates the three-dimensional exit vectors of the primary amine and influences key drug-like properties including solubility, lipophilicity, and molecular recognition [1]. Positional isomers such as 2-oxaspiro[3.5]nonan-7-amine (CAS 1502580-43-9) [2], 5-oxaspiro[3.5]nonan-9-amine (CAS 2287331-83-1) , and 7-oxaspiro[3.5]nonan-1-amine (CAS 1781062-62-1) [3] share identical molecular weight and formula yet differ in oxygen atom placement and amine position, resulting in divergent hydrogen-bonding geometries and spatial orientation of the amine nucleophile. The structural rigidity of spirocyclic systems amplifies these positional differences—unlike flexible aliphatic amines where substitution often yields functionally similar analogs, the constrained spiro framework fixes the relative spatial arrangement of heteroatoms and functional groups, making each positional isomer a distinct chemotype with non-interchangeable binding and reactivity profiles [1].

6-Oxaspiro[3.5]nonan-9-amine (CAS 1545354-26-4): Quantified Differentiation Evidence for Procurement Decisions


Oxa-Spirocycle vs. All-Carbon Spirocycle: 40-Fold Improvement in Aqueous Solubility

In a systematic study of over 150 oxa-spirocyclic compounds, incorporation of an oxygen atom into the spirocyclic framework was shown to dramatically improve water solubility by up to 40 times (0.65 mg/mL for a representative oxa-spirocycle vs. 0.016 mg/mL for its all-carbon spirocyclic counterpart) and significantly lower lipophilicity as measured by chromatographic LogD [1]. While 6-oxaspiro[3.5]nonan-9-amine was not individually profiled in this publication, the class-level evidence establishes that oxygen incorporation into spiro[3.5]nonane frameworks confers predictable and quantifiable physicochemical advantages over all-carbon analogs such as spiro[3.5]nonan-1-amine.

Medicinal Chemistry Physicochemical Properties Drug Discovery

Predicted Lipophilicity (LogP = 0.9043) vs. Typical Drug-Like Range: Favorable Hydrophilic-Lipophilic Balance for CNS and Oral Bioavailability

The calculated LogP for 6-oxaspiro[3.5]nonan-9-amine is 0.9043, with a topological polar surface area (TPSA) of 35.25 Ų and zero rotatable bonds . These computed values position the compound within favorable drug-like space for both CNS penetration (LogP 1-3 typically optimal for blood-brain barrier permeability) and oral bioavailability, while the absence of rotatable bonds (rotatable bonds = 0) confers maximal conformational rigidity—a property increasingly valued in fragment-based drug discovery and targeted protein degradation applications [1]. In contrast, more flexible aliphatic amine building blocks with multiple rotatable bonds present higher entropic penalties upon target binding and less predictable three-dimensional pharmacophore presentation.

ADME Prediction CNS Drug Discovery Lipophilicity

Commercial Availability and Purity: 98% Purity from Multiple Suppliers with Established Supply Chains

6-Oxaspiro[3.5]nonan-9-amine (CAS 1545354-26-4) is commercially available from multiple reputable vendors at purities of 95% to 98%, with catalog numbers including Leyan 1546622 (98% purity) and Chemenu CM432492 (95%+ purity) [1]. The compound is also available through CymitQuimica under the Biosynth brand . This multi-vendor availability with documented purity specifications ensures supply chain redundancy and quality verification options for procurement. In contrast, several positional isomers such as 2-oxaspiro[3.5]nonan-7-amine and 5-oxaspiro[3.5]nonan-9-amine are primarily offered by a narrower set of suppliers, which may present procurement bottlenecks or longer lead times for research programs.

Chemical Procurement Research Chemicals Building Blocks

Oxa-Spirocyclic Amine Scaffolds in Opioid Receptor Modulation: Patent-Backed Relevance

Recent patent filings (filed August 2022, published December 2024) from Jiangsu Nhwa Pharmaceutical Co., Ltd. and Shujing Biopharma Co., Ltd. disclose oxaspiro derivatives as opioid receptor activators for analgesic drug development [1]. While 6-oxaspiro[3.5]nonan-9-amine itself is not explicitly claimed in these patents, the filings establish ongoing industrial interest in oxaspiro[3.5]nonane-based scaffolds for therapeutic applications targeting the opioid receptor system [2]. The general formula (I) in these patents encompasses oxaspiro derivatives, indicating that the 6-oxaspiro[3.5]nonane core represents a structurally validated entry point into this therapeutically relevant chemical space.

Analgesic Drug Discovery Opioid Receptor Patent Analysis

6-Oxaspiro[3.5]nonan-9-amine (CAS 1545354-26-4): Evidence-Backed Application Scenarios for Research Procurement


Fragment-Based Drug Discovery (FBDD) Library Construction

6-Oxaspiro[3.5]nonan-9-amine is optimally suited for fragment library inclusion due to its zero rotatable bonds (maximal conformational rigidity), favorable predicted LogP (0.9043), and moderate TPSA (35.25 Ų) . The rigid spirocyclic framework provides a well-defined three-dimensional pharmacophore that presents the primary amine in a fixed spatial orientation, offering distinct binding geometries compared to flexible aliphatic amine fragments. The class-level solubility advantage of oxa-spirocycles (up to 40-fold improvement vs. all-carbon analogs) [1] further supports aqueous screening compatibility. For fragment libraries targeting protein-protein interactions or challenging targets where three-dimensionality is prized over planarity, this scaffold represents a differentiated entry point relative to traditional aromatic fragments.

Opioid Receptor Modulator Lead Optimization

Recent patent activity (filed 2022, published 2024) explicitly demonstrates industrial investment in oxaspiro derivatives as opioid receptor activators for analgesic development . Research programs exploring novel analgesics with reduced abuse liability or improved therapeutic indices should prioritize oxaspiro[3.5]nonane-based scaffolds as validated starting points. The primary amine at the 9-position enables facile derivatization via amide bond formation, sulfonamide synthesis, or reductive amination to generate focused libraries for structure-activity relationship (SAR) exploration around the opioid receptor pharmacophore. Procurement of 6-oxaspiro[3.5]nonan-9-amine positions research teams to leverage the same chemical space currently under active pharmaceutical patent prosecution.

Conformationally Constrained Bioisostere of Flexible Aliphatic Amines

The spirocyclic framework of 6-oxaspiro[3.5]nonan-9-amine locks the amine substituent into a specific spatial orientation defined by the rigid bicyclic core—a feature not achievable with flexible aliphatic amine building blocks containing multiple rotatable bonds . This conformational constraint can be strategically deployed as a bioisosteric replacement for flexible ethylamine, propylamine, or butylamine moieties in lead compounds where reducing entropic penalties upon target binding or improving metabolic stability is desired. The oxygen atom within the spiro framework further modulates electronic properties and hydrogen-bonding capacity, offering additional optimization handles compared to all-carbon spirocyclic amines. Programs seeking to improve the drug-like properties of existing leads through scaffold rigidification should evaluate this compound as a conformationally defined alternative to linear amines.

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